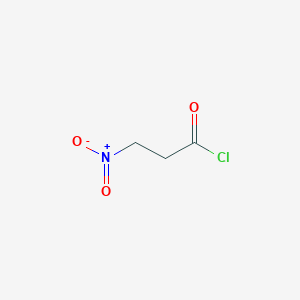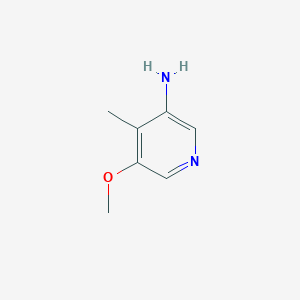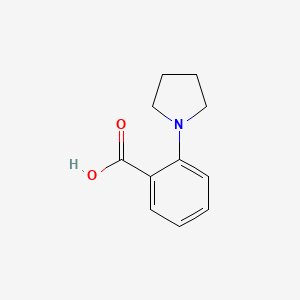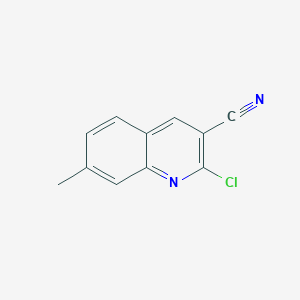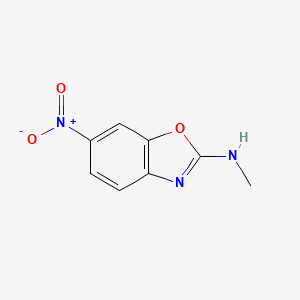
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
Vue d'ensemble
Description
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a member of the pyrrolo-pyrrole group of nonsteroidal anti-inflammatory drugs (NSAIDs) . It is a compound with a molecular weight of 151.16 . The IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is 1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a powder with a melting point of 184-185°C . It has a molecular weight of 151.16 . The compound is stored at room temperature .Applications De Recherche Scientifique
Antileukemic Activity
- Compounds derived from 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid show potential in the treatment of leukemia. Specifically, 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives have demonstrated antileukemic activity comparable to mitomycin in the leukemia L1210 in vivo model. The chemical synthesis of these derivatives and their biological evaluation highlight the compound's potential in cancer research (Ladurée et al., 1989).
Anti-Inflammatory Activity
- Novel pyrrolizine alkaloids, such as 5-(furan-3-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, isolated from natural sources like Punica granatum peels, have shown promising anti-inflammatory activity. These compounds inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating potential therapeutic applications in inflammation-related disorders (Sun et al., 2019).
Synthetic Applications
- The synthesis and chemical properties of 1-Oxo-1H-pyrrolizines, which include derivatives of 2,3-dihydro-1H-pyrrolizine, have been explored. These studies reveal the high activity of addition of some nucleophiles and cyclopentadiene at the C-2/C-3 double bond, demonstrating the compound's versatility in synthetic chemistry (Neidlein & Jeromin, 1982).
Antimicrobial Properties
- Derivatives of 2,3-dihydro-1H-pyrrolizine, such as N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit moderate activity against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Barsoum & Nawar, 2003).
Pharmacological Profile
- Pyrrolizine derivatives like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000) have been identified as dual inhibitors of the enzymes cyclo-oxygenase and 5-lipoxygenase. These properties confer antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, suggesting their potential use in a range of pharmacological applications (Laufer et al., 1994).
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid, also known as Ketorolac, are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
Ketorolac acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2 equally .
Biochemical Pathways
By inhibiting COX-1 and COX-2, Ketorolac disrupts the prostaglandin synthesis pathway . Prostaglandins are responsible for mediating inflammatory responses, including vasodilation, increased vascular permeability, and sensitization of nerve endings to pain. Therefore, the inhibition of prostaglandin synthesis by Ketorolac leads to a decrease in these inflammatory responses .
Result of Action
The primary result of Ketorolac’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, Ketorolac decreases the inflammatory response, which in turn reduces the sensation of pain .
Safety and Hazards
The safety information for 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPSJTFQCGOIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the structure of ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) be modified to potentially reduce toxicity while maintaining its anti-inflammatory activity?
A1: Yes, research suggests that structural modifications to ketorolac can potentially lead to compounds with a desirable balance of anti-inflammatory activity and reduced toxicity. A study investigated the “structure-activity relationship” among NSAIDs, including ketorolac and meloxicam. [] This research identified key structural characteristics associated with both efficacy and toxicity. Using these findings, they conducted structural modifications on both ketorolac and meloxicam, resulting in 23 new compounds with promising anti-inflammatory activity and reduced toxicity profiles. [] This highlights the potential for targeted structural modifications to enhance the safety and effectiveness of this class of drugs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



